4-(tert-Butyldiphenylsilyl)hydroxy Propofol
4-(tert-Butyldiphenylsilyl)hydroxy Propofol
Protected Propofol Metabolite.
Brand Name:
Vulcanchem
CAS No.:
1246816-09-0
VCID:
VC0134889
InChI:
InChI=1S/C28H36O2Si/c1-20(2)25-18-22(19-26(21(3)4)27(25)29)30-31(28(5,6)7,23-14-10-8-11-15-23)24-16-12-9-13-17-24/h8-21,29H,1-7H3
SMILES:
CC(C)C1=CC(=CC(=C1O)C(C)C)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Molecular Formula:
C28H36O2Si
Molecular Weight:
432.679
4-(tert-Butyldiphenylsilyl)hydroxy Propofol
CAS No.: 1246816-09-0
Cat. No.: VC0134889
Molecular Formula: C28H36O2Si
Molecular Weight: 432.679
* For research use only. Not for human or veterinary use.
Specification
| Description | Protected Propofol Metabolite. |
|---|---|
| CAS No. | 1246816-09-0 |
| Molecular Formula | C28H36O2Si |
| Molecular Weight | 432.679 |
| IUPAC Name | 4-[tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol |
| Standard InChI | InChI=1S/C28H36O2Si/c1-20(2)25-18-22(19-26(21(3)4)27(25)29)30-31(28(5,6)7,23-14-10-8-11-15-23)24-16-12-9-13-17-24/h8-21,29H,1-7H3 |
| Standard InChI Key | BMNNMQPKHONECS-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC(=CC(=C1O)C(C)C)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator